molecular formula C21H21N3O2 B2416442 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide CAS No. 953181-52-7

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide

Cat. No.: B2416442
CAS No.: 953181-52-7
M. Wt: 347.418
InChI Key: BXGCGBYGSPVKPY-UHFFFAOYSA-N
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Description

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide is a synthetic pyridazinone derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within the pyridazinone class are extensively investigated for their potent vasorelaxant properties, making them valuable tools for studying cardiovascular diseases such as hypertension . Recent studies on structurally analogous pyridazin-3-one compounds have demonstrated superior vasodilatory activity by acting on vascular smooth muscle in isolated aortic tissue assays. The mechanism of action for this class is associated with a significant upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a consequent increase in the production of nitric oxide (NO), a key signaling molecule in vasodilation . Beyond cardiovascular applications, pyridazinone scaffolds are also explored in other research areas, including as modulators of the Wnt signaling pathway, which is implicated in stem cell regulation, tissue regeneration, and oncogenesis . Researchers can utilize this compound as a key intermediate or reference standard in the design and synthesis of novel bioactive molecules. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-16-8-5-6-11-18(16)22-20(25)12-7-15-24-21(26)14-13-19(23-24)17-9-3-2-4-10-17/h2-6,8-11,13-14H,7,12,15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGCGBYGSPVKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a pyridazine ring, which is known for its diverse biological activities. The presence of functional groups such as amides and aromatic rings enhances its potential interactions with various biological targets.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-2.
  • Cell Signaling Modulation : It may interact with cellular signaling pathways that regulate apoptosis and cell proliferation.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
COX-2 InhibitionDemonstrated significant inhibition of COX-2 with an IC50 value indicating high potency against inflammatory responses.
Anticancer ActivityExhibited cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.

Detailed Research Findings

A study published in PMC highlighted the structure-activity relationship (SAR) of pyridazine derivatives, noting that modifications to the phenyl ring significantly impact the inhibitory activity against COX enzymes. The specific substitution patterns on the pyridazine ring were crucial for enhancing potency and selectivity .

Another investigation focused on the synthesis and evaluation of related compounds, revealing that certain structural features, such as the presence of electron-donating groups on the aromatic rings, improved their biological activities.

Q & A

What synthetic strategies are employed for the preparation of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide, and how are intermediates characterized?

Basic
The synthesis typically involves coupling pyridazinone derivatives with functionalized butanamide intermediates. For example, analogous compounds (e.g., antipyrine/pyridazinone hybrids) are synthesized via nucleophilic substitution or condensation reactions, followed by purification using DCM-MeOH solvent gradients . Characterization relies on:

  • IR spectroscopy : Confirmation of C=O stretches (e.g., 1650–1750 cm⁻¹ for pyridazinone and amide carbonyls) .
  • NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm), methyl/methylene groups, and substituent environments .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) to verify molecular weight .

How can regioselective C-H functionalization be optimized in the synthesis of N-(o-tolyl)butanamide derivatives?

Advanced
Cobalt-catalyzed C-H activation is a key method. For example, 3-oxo-N-(o-tolyl)butanamide derivatives are synthesized using CoBr₂, PCy₃, AgSbF₆, and DTBP in DCE at 115°C for 20 hours . Optimization strategies include:

  • Catalyst loading : Adjusting CoBr₂/ligand ratios to enhance selectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DCE) improve reaction efficiency.
  • Temperature control : Prolonged heating (≥15 hours) ensures complete conversion .

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic
Key techniques include:

Method Key Observations
IR Dual C=O stretches (~1680 cm⁻¹ for pyridazinone; ~1710 cm⁻¹ for amide)
¹H NMR Aromatic multiplet (δ 7.2–8.1 ppm), o-tolyl methyl (δ 2.3 ppm), CH₂ groups (δ 2.5–3.5 ppm)
ESI-MS Exact mass matching (e.g., [M+H]⁺ = 430.1868 for analogous compounds)

How do structural modifications in the pyridazinone ring influence the biological activity of antipyrine/pyridazinone hybrids?

Advanced
Structure-activity relationship (SAR) studies on pyridazinone hybrids (e.g., compound 6j) suggest:

  • Phenyl substitution : Electron-withdrawing groups enhance tubulin inhibition (analogous to D.1.8 in ) .
  • Chain length : Longer linkers (e.g., propanamide vs. butanamide) may improve binding to hydrophobic pockets .
  • Hybrid design : Combining pyridazinone with antipyrine moieties increases metabolic stability .

What are common challenges in purifying butanamide derivatives, and how can they be addressed?

Basic
Challenges include low solubility and byproduct contamination. Solutions:

  • Solvent systems : Gradient elution (e.g., DCM-MeOH 0–4%) for column chromatography .
  • Recrystallization : Use chloroform/hexane mixtures to isolate crystalline products .
  • TLC monitoring : Rf values (e.g., 0.70 for triazole derivatives) guide fraction collection .

What methodological approaches are used to analyze and resolve contradictions in spectroscopic data of complex amides?

Advanced
Contradictions (e.g., unexpected splitting in NMR) are addressed via:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • X-ray crystallography : Defines absolute configuration for ambiguous cases (not directly cited but inferred from ).
  • Comparative analysis : Cross-referencing with analogs (e.g., 3-oxo-N-(p-tolyl)butanamide in ) .

What are the key considerations in designing a synthetic route for N-(o-tolyl)butanamide derivatives with varying substituents?

Basic
Design factors include:

  • Starting materials : Availability of substituted pyridazinones and anilides (e.g., o-toluidine derivatives) .
  • Protecting groups : Temporary protection of reactive sites (e.g., amines) during coupling .
  • Coupling agents : Use of EDC/HOBt for amide bond formation .

How can catalytic systems be tailored to improve yields in cobalt-catalyzed C-H methylation of anilides?

Advanced
Yield enhancement strategies:

  • Ligand optimization : Bulky ligands (e.g., PCy₃) reduce side reactions .
  • Additives : Silver salts (AgSbF₆) stabilize active cobalt species .
  • Substrate pre-functionalization : Introducing directing groups (e.g., carbonyls) improves regioselectivity .

What analytical data (e.g., melting point, Rf values) are essential for verifying the purity of synthesized this compound?

Basic
Critical data points:

Parameter Typical Range Example
Melting Point 180–190°C (varies with substituents)188–190°C for compound 6j
Rf (TLC) 0.60–0.75 (silica, DCM-MeOH 9:1)0.70 for triazole analog
HPLC Purity ≥95% (UV detection at 254 nm)Not directly cited, inferred from

What strategies are employed to evaluate the in vitro pharmacological potential of pyridazinone-containing compounds while adhering to ethical guidelines?

Advanced
Ethical screening involves:

  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assays) using non-cancerous cell lines .
  • Target-specific studies : Testing against tubulin (analogous to D.1.8 in ) .
  • Disclaimer compliance : Explicitly stating "for research use only" to avoid misuse (e.g., –16) .

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